molecular formula C17H27NO B13937325 1-(4-Butylphenyl)-2-piperidin-1-ylethanol CAS No. 63991-41-3

1-(4-Butylphenyl)-2-piperidin-1-ylethanol

Cat. No.: B13937325
CAS No.: 63991-41-3
M. Wt: 261.4 g/mol
InChI Key: ASNCQEFSRZACNI-UHFFFAOYSA-N
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Description

1-(4-Butylphenyl)-2-piperidin-1-ylethanol is an ethanol derivative featuring a 4-butylphenyl group attached to the first carbon and a piperidinyl moiety on the second carbon of the ethanol backbone. The hydroxyl group distinguishes it from ketone or amine-based analogs, influencing solubility and hydrogen-bonding capacity.

Properties

CAS No.

63991-41-3

Molecular Formula

C17H27NO

Molecular Weight

261.4 g/mol

IUPAC Name

1-(4-butylphenyl)-2-piperidin-1-ylethanol

InChI

InChI=1S/C17H27NO/c1-2-3-7-15-8-10-16(11-9-15)17(19)14-18-12-5-4-6-13-18/h8-11,17,19H,2-7,12-14H2,1H3

InChI Key

ASNCQEFSRZACNI-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)C(CN2CCCCC2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Butylphenyl)-2-piperidin-1-ylethanol typically involves the reaction of 4-butylbenzaldehyde with piperidine in the presence of a reducing agent. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. Common reducing agents used in this process include sodium borohydride or lithium aluminum hydride.

Industrial Production Methods: In an industrial setting, the production of 1-(4-Butylphenyl)-2-piperidin-1-ylethanol may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Butylphenyl)-2-piperidin-1-ylethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are typically used.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions.

Major Products:

    Oxidation: Formation of 1-(4-Butylphenyl)-2-piperidin-1-ylethanone.

    Reduction: Formation of 1-(4-Butylphenyl)-2-piperidin-1-ylethane.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

1-(4-Butylphenyl)-2-piperidin-1-ylethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including analgesic and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 1-(4-Butylphenyl)-2-piperidin-1-ylethanol involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring and the butyl-substituted phenyl group play crucial roles in binding to these targets, modulating their activity and leading to the observed biological effects. The ethanol moiety may also contribute to the compound’s solubility and bioavailability.

Comparison with Similar Compounds

1-[1-(4-Chlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-(piperidin-1-ylethanone

  • Molecular Formula : C₁₉H₂₃ClN₂O
  • Functional Group: Ketone (ethanone)
  • Key Features: Incorporates a chlorophenyl-substituted pyrrole ring and a piperidinyl group.
  • Applications : Likely used as a synthetic intermediate or pharmacological precursor.

1-(2-(4-Fluorophenyl)piperidin-1-yl)ethanone (CAS 1355178-81-2)

  • Molecular Formula: C₁₃H₁₆FNO
  • Key Features: Fluorophenyl substituent on the piperidine ring.

1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone (CAS 84162-82-3)

  • Molecular Formula: C₁₄H₁₅F₂NO₂
  • Key Features : Difluorobenzoyl group introduces steric bulk and electron-withdrawing effects, which may influence binding affinity in drug-receptor interactions .

Amine and Acetamide Derivatives

2-(1-Benzylpiperidin-4-yl)ethanamine (CAS 86945-25-7)

  • Molecular Formula : C₁₄H₂₂N₂
  • Functional Group : Primary amine
  • Key Features: Benzyl-piperidine scaffold with an ethylamine side chain.

1-(4-Piperidin-1-yl-phenyl)-ethylamine (CAS 869943-44-2)

  • Molecular Formula : C₁₃H₂₀N₂
  • Key Features : Piperidinyl-phenyl core with a primary amine. The aromatic ring and piperidine may synergize in CNS-targeting applications .

N-(4-Butylphenyl)acetamide

  • Molecular Formula: C₁₂H₁₇NO
  • Functional Group : Acetamide
  • Key Features: Acetamide replaces the ethanol hydroxyl, reducing hydrogen-bonding capacity but improving hydrolytic stability .

Complex Piperidine Derivatives

1-(1-Butyl-4-piperidyl)-2-methyl-2-phenyl-1-indanol (CAS 3977-79-5)

  • Molecular Formula: C₂₅H₃₃NO
  • Key Features: Indanol backbone fused with a piperidine ring and butyl substituent.

Biological Activity

1-(4-Butylphenyl)-2-piperidin-1-ylethanol, referred to as compound 1, is a synthetic organic compound that has garnered interest due to its potential biological activities, particularly in relation to dopamine receptors and neuroprotection. This article delves into its pharmacological properties, mechanisms of action, and therapeutic potential based on current research findings.

Dopamine Receptor Interaction

Research indicates that compound 1 acts as a selective agonist for the D3 dopamine receptor (D3R). In functional assays, it demonstrated an effective concentration (EC50) of approximately 710 nM for β-arrestin recruitment, a key indicator of receptor activation. Notably, it exhibited no significant activity at the D2 receptor (D2R), suggesting a strong selectivity for D3R over D2R .

Table 1: Biological Activity of Compound 1

Activity TypeReceptorEC50 (nM)Emax (% Control)IC50 (nM)Imax (% Control)
AgonistD3R710 ± 150102 ± 4.2>10,000ND
AntagonistD2RN/AN/A15,700 ± 3,00088 ± 7

This profile indicates that while compound 1 activates the D3R effectively, it also inhibits D2R activity at higher concentrations, which may have implications for its therapeutic use in neuropsychiatric disorders .

Neuroprotective Effects

In addition to its receptor activity, compound 1 has shown promise in neuroprotection studies. It was found to protect dopaminergic neurons derived from induced pluripotent stem cells (iPSCs) against neurodegeneration, highlighting its potential as a therapeutic agent in conditions such as Parkinson's disease .

Structure-Activity Relationship (SAR)

Extensive structure-activity relationship studies have been conducted to optimize the pharmacological properties of compound 1. Variations in the molecular structure were explored by synthesizing over 100 analogs. These studies aimed to enhance D3R agonistic activity while minimizing D2R antagonistic effects. The modifications included alterations to the aryl ether and piperidine core structures .

In Vitro Studies

In vitro assays have demonstrated that compound 1 exhibits moderate antibacterial activity against various bacterial strains. For instance, it was tested against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, showing significant inhibition in growth under specific conditions .

Cytotoxicity Assessments

The cytotoxic properties of compound 1 were evaluated using Brine Shrimp bioassays. Results indicated that while it possesses some cytotoxic effects, these are context-dependent and require further exploration to fully understand the implications for safety and efficacy in therapeutic applications .

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